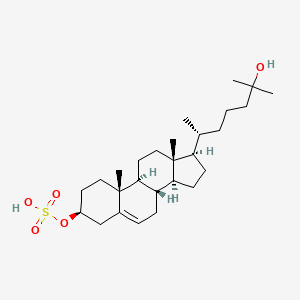

5-Cholesten-3beta-25-diol-3-sulfate

説明

5-Cholesten-3beta-25-diol-3-sulfate, also known as 25HC3S, is a cholesterol metabolite . It is known to play a significant role in lipid metabolism and inflammatory responses . It has been found to be an authentic PPARγ agonist and LXR antagonist, and is used for the therapy of lipid disorders and inflammatory diseases .

Synthesis Analysis

The synthesis of 5-Cholesten-3beta-25-diol-3-sulfate involves the overexpression of the gene encoding mitochondrial cholesterol delivery protein (StarD1) in primary rat hepatocytes . The water-soluble oxysterol product is isolated and purified by chemical extraction and reverse-phase HPLC .Molecular Structure Analysis

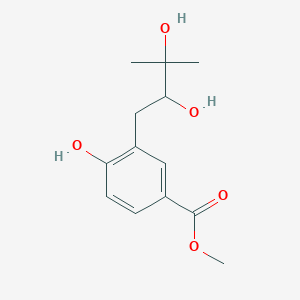

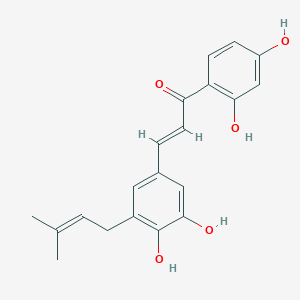

The molecular formula of 5-Cholesten-3beta-25-diol-3-sulfate is C27H46O5S . Its structure has been confirmed by tandem mass spectrometry analysis . The IUPAC name is [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate .Chemical Reactions Analysis

The interaction mechanisms of 5-Cholesten-3beta-25-diol-3-sulfate with PPARγ ligand-binding domain have been studied using an integrated docking method . It has been found that sulfated oxysterol plays an opposite direction to oxysterols in lipid biosynthesis .Physical And Chemical Properties Analysis

5-Cholesten-3beta-25-diol-3-sulfate is a water-soluble oxysterol . Its molecular weight is 482.7 g/mol .科学的研究の応用

Endogenous Epigenetic Regulator

Larsucosterol is a potent endogenous epigenetic regulator . It plays a significant role in lipid metabolism, inflammatory responses, and cell survival .

Treatment for Chronic & Acute Liver Diseases

The administration of Larsucosterol has demonstrated a reduction in lipid accumulation within hepatocytes and the attenuation of inflammatory responses . It has potential as a biomedicine for the treatment of acute and chronic liver diseases .

Treatment for Alcohol-Associated Hepatitis

Recent evidence suggests that Larsucosterol is a promising candidate for treating alcohol-associated hepatitis . Positive results have been obtained from a phase 2a clinical trial .

Treatment for Metabolic Dysfunction-Associated Steatohepatitis (MASH)

Larsucosterol has shown promise in treating MASH, with positive results from a phase 1b clinical trial .

Treatment for Metabolic Dysfunction-Associated Steatotic Liver Diseases (MASLD)

Larsucosterol has been studied for its potential in treating MASLD .

Treatment for Acute Liver Injuries

Larsucosterol has been explored for its therapeutic potential in treating life-threatening conditions, including acute liver injuries .

Treatment for Acetaminophen Overdose

Larsucosterol has been studied for its potential in treating acetaminophen overdose .

Treatment for Endotoxin Shock

Larsucosterol has been explored for its therapeutic potential in treating endotoxin shock .

作用機序

Larsucosterol, also known as 25HC3S, UGX2V7MGMZ, 5-Cholesten-3beta-25-diol-3-sulfate, or Larsucosterol [USAN], is a potent endogenous epigenetic regulator . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on Larsucosterol’s action.

Target of Action

The primary target of Larsucosterol is DNA methyltransferases (DNMTs) . DNMTs are enzymes that catalyze the transfer of a methyl group to DNA, playing a key role in the regulation of gene expression .

Mode of Action

Larsucosterol acts as an inhibitor of DNA methyltransferases (DNMT1, DNMT3a, and 3b) . By inhibiting DNA methylation, it modulates the expression of genes involved in cell signaling pathways associated with stress responses, cell death and survival, and lipid biosynthesis . It also upregulates the expression of CREB and AMPK via demethylating 5m CpG in their promoter regions, subsequently increasing intracellular PGC-1a levels .

Biochemical Pathways

Larsucosterol plays a significant role in lipid metabolism and inflammatory responses . It has been reported to reduce lipid accumulation within hepatocytes . It also attenuates inflammatory responses induced by lipopolysaccharide (LPS) and TNFa in macrophages .

Result of Action

The administration of Larsucosterol has demonstrated a reduction in lipid accumulation within hepatocytes . It also attenuates inflammatory responses, alleviating LPS- and acetaminophen (ATMP)-induced multiple organ injury, and decreasing mortalities in animal models . Biochemical parameters improved in most subjects, with notable declines in serum bilirubin levels from baseline to day 7 and day 28, and reductions in MELD scores at day 28 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Larsucosterol. Epigenetic machinery, including DNA methylation, is involved in the development and recovery of chronic and acute liver diseases . Environmental factors can influence DNA methylation, representing a potential mechanism by which the environment can shape gene expression and subsequent health outcomes .

将来の方向性

特性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O5S/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31)/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUZYOCNZPYXOA-ZHHJOTBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

884905-07-1 | |

| Record name | Larsucosterol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884905071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LARSUCOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGX2V7MGMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

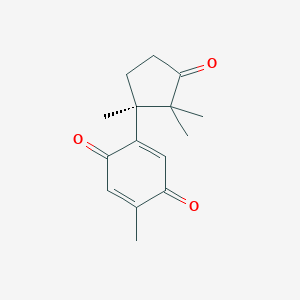

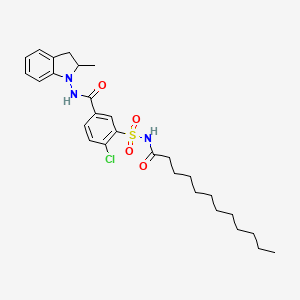

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 25HC3S exhibits its biological activity primarily through interactions with two key nuclear receptors: peroxisome proliferator-activated receptor gamma (PPARγ) and liver X receptor (LXR).

ANone:

- Spectroscopic Data: Detailed spectroscopic data confirming the structure of synthetically produced 25HC3S, including mass spectrometry (MS) and nuclear magnetic resonance (NMR), can be found in the research by Ren et al. []

A: Research suggests that the sulfate group at the 3β position of 25HC3S is crucial for its distinct biological activity, differentiating it from its precursor, 25-hydroxycholesterol (25HC). [, , ] 25HC, lacking the sulfate group, acts as an LXR agonist, in contrast to the inhibitory effect of 25HC3S on LXR. [, ] This difference highlights the significance of the sulfate group in dictating the interactions of 25HC3S with its target receptors and its subsequent biological effects.

ANone: The biosynthesis of 25HC3S occurs in a two-step process:

- Step 1: Cholesterol is converted to 25HC by the enzyme cholesterol 25-hydroxylase (CYP27A1) located in the mitochondria. [, ]

- Step 2: 25HC is subsequently sulfated by the cytosolic enzyme hydroxysterol sulfotransferase 2B1b (SULT2B1b) to form 25HC3S. [, ]

ANone: 25HC3S has emerged as a promising therapeutic candidate for various liver diseases due to its ability to regulate lipid metabolism and inflammation.

- Nonalcoholic Fatty Liver Disease (NAFLD): In mouse models of NAFLD, 25HC3S administration effectively decreased hepatic lipid accumulation, suppressed hepatic inflammation, and improved insulin resistance. [] This suggests its potential in addressing both the metabolic and inflammatory components of NAFLD.

- Acute Liver Injury: 25HC3S treatment has shown remarkable efficacy in alleviating acetaminophen-induced acute liver injury in mouse models. [] It reduced mortality, decreased liver injury markers, stabilized mitochondrial function, and decreased oxidative stress, highlighting its potential as a therapeutic intervention for acute liver failure. []

- Alcohol-associated Hepatitis: Preliminary findings from a phase 2a clinical trial indicated that 25HC3S (Larsucosterol) was well-tolerated and showed promising efficacy signals in patients with alcohol-associated hepatitis. [] Further investigation in a larger phase 2b trial is underway to confirm these findings. []

ANone:

- In vitro: Human hepatocellular carcinoma cell lines (e.g., HepG2), primary rat hepatocytes, and human THP-1-derived macrophages have been utilized to study the effects of 25HC3S on lipid metabolism, inflammation, and cell proliferation. [, , , , , ]

- In vivo: Mouse models of diet-induced NAFLD and acetaminophen-induced acute liver injury have been employed to evaluate the therapeutic potential of 25HC3S. [, ] Additionally, a phase 2a clinical trial has been conducted in patients with alcohol-associated hepatitis. []

A: While detailed pharmacokinetic data is limited, a phase 2a clinical trial investigating 25HC3S in alcohol-associated hepatitis provided some insights. [] The study found that 25HC3S exhibited a favorable pharmacokinetic profile, with no significant impact of disease severity on its pharmacokinetic parameters. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-2-(2-methylprop-1-enyl)-3H-benzo[f][1]benzofuran-4,9-dione](/img/structure/B1249794.png)

![5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol](/img/structure/B1249804.png)